molecular formula C4H8O2 B1201747 1,3-Dioxane CAS No. 505-22-6

1,3-Dioxane

Cat. No. B1201747
CAS RN: 505-22-6
M. Wt: 88.11 g/mol
InChI Key: VDFVNEFVBPFDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-Dioxane derivatives has been extensively studied, highlighting various methodologies to achieve high yield and selectivity. A notable approach involves the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes via an addition/oxa-Michael sequence, demonstrating efficient reactions under mild conditions with a good substrate scope (Becerra-Figueroa et al., 2017). Another innovative method is the split-pool synthesis leading to an array of 1,3-dioxanes, facilitating the production of large collections of small molecules for phenotypic and protein-binding assays (Sternson et al., 2001).

Molecular Structure Analysis

1,3-Dioxane exhibits a cyclic ether structure with two oxygen atoms separated by an ethylene bridge, contributing to its chemical versatility. The structure of 1,3-Dioxane derivatives plays a crucial role in their reactivity and the types of reactions they undergo. Studies have focused on the conformational analysis of oligo-1,3-dioxanylmethanes, revealing a high conformational preference in dioxanylmethane units, which impacts their chemical behavior (Trieselmann et al., 2002).

Chemical Reactions and Properties

1,3-Dioxane engages in a variety of chemical reactions, including stereoselective synthesis and functionalization processes. For instance, the water-compatible synthesis of 2-trifluoromethyl-1,3-dioxanes showcases the compound's adaptability to mild reaction conditions and its potential for further functionalization (Becerra-Figueroa et al., 2018). Additionally, 1,3-Dioxane derivatives can be efficiently synthesized from aromatic alkynes and paraformaldehyde in a metal-free and atom-economic process (Hu et al., 2022).

Physical Properties Analysis

The physical properties of 1,3-Dioxane, such as melting and boiling points, solubility, and dielectric constants, are crucial for its applications in various industrial and research settings. Research on substituted 1,3-Dioxanes has investigated their melting and clearing points, along with their physical properties like dielectric anisotropy and viscosity, providing valuable insights into their potential applications (Vorbrodt et al., 1981).

Chemical Properties Analysis

The chemical properties of 1,3-Dioxane, including its reactivity in various organic reactions, are pivotal for synthesizing complex molecules. A notable application is the tandem bis-aldol reaction of ketones in an aqueous medium, demonstrating 1,3-Dioxane's utility in synthesizing compounds in a green and efficient manner (Polshettiwar & Varma, 2007).

Scientific Research Applications

Application in Energy & Environmental Science

  • Scientific Field: Energy & Environmental Science .
  • Summary of the Application: 1,3-Dioxane is used in the in situ polymerization process to create a highly compatible polymer electrolyte for Li-metal batteries .
  • Methods of Application: The molecular structure of the liquid precursor is tuned from a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX). This in situ fabricated poly(DOX) PE exhibits superior oxidation stability .
  • Results or Outcomes: The newly developed poly(DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes under a high cut-off voltage of 4.5 V .

Application in Organic Chemistry

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 1,3-Dioxane is used in the in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions .
  • Methods of Application: Three different derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst .
  • Results or Outcomes: Derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .

Application in Synthesis of Dioxazocines and Dioxazonines

  • Scientific Field: Organic Synthesis .
  • Summary of the Application: 1,3-Dioxane is used as a solvent in the synthesis of 8- and 9-membered dioxazocines and dioxazonines .

Application in Material Sciences

  • Scientific Field: Material Sciences .
  • Summary of the Application: 1,3-Dioxane is used in the synthesis of cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones, which serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
  • Methods of Application: The olefinic double bond has emerged as a tactically privileged functional group for the construction of cyclic carbonic acid esters by intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C-C π-bonds .

Application in Synthesis of Dioxazocines and Dioxazonines

  • Scientific Field: Organic Synthesis .
  • Summary of the Application: 1,3-Dioxane is used as a solvent in the synthesis of 8- and 9-membered dioxazocines and dioxazonines .

Application in Photoinitiation

  • Scientific Field: Photopolymerization .
  • Summary of the Application: 1,3-Dioxane diphenyl is used as a photoinitiator for tripropylene glycol diacrylate and other acrylate monomers .
  • Results or Outcomes: 1,3-Dioxane diphenyl was found to be a more effective photoinitiator than benzophenone/ethyl-4-dimethylaminobenzoate .

Safety And Hazards

1,3-Dioxane is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

1,3-Dioxane is being investigated as a low-toxicity chemical additive, as a potential dual-function (thermodynamic and kinetic) promoter for the SNG technology . This could lead to breakthroughs in energy storage and contribute to a more sustainable future.

properties

IUPAC Name

1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFVNEFVBPFDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025174
Record name 1,3-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB]
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dioxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2802
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

35.6 °F (NTP, 1992), 2 °C
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dioxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2802
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated)
Record name 1,3-Dioxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2802
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,3-Dioxane

CAS RN

505-22-6
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIOXANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2C8M17I09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-44 °F (NTP, 1992), -42 °C
Record name 1,3-DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The new route to Michael acceptors enabled expansion of the structural diversity of these intermediates. Diethoxymethyl Michael acceptor 1b was prepared from commercially available diethoxyacetonitrile in analogy with the synthesis of 1a. Transacetalization of diethoxyacetal 1b with 1,3-propanediol in benzene/TsOH afforded 1,3-dioxane 1c in 64% yield. On the other hand, attempted transacetalization of 1b with ethylene glycol gave an inseparable mixture consisting of 1,3-dioxolane 1d and a by-product assumed to be bis(1,3-dioxolane) C (Scheme 6). Transacetalization of diethoxyacetonitrile with ethylene glycol in the presence of TsOH also did not proceed. Therefore, we considered an alternative approach to 1d.
Name
benzene TsOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxane
Reactant of Route 2
Reactant of Route 2
1,3-Dioxane
Reactant of Route 3
Reactant of Route 3
1,3-Dioxane
Reactant of Route 4
1,3-Dioxane
Reactant of Route 5
1,3-Dioxane
Reactant of Route 6
1,3-Dioxane

Citations

For This Compound
18,200
Citations
IV Alabugin - The Journal of Organic Chemistry, 2000 - ACS Publications
Stereoelectronic effects proposed for C−H bonds in cyclohexane, 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane were studied computationally. The balance of three effects, namely, σ C - …
Number of citations: 257 pubs.acs.org
J Janssens, MDP Risseeuw… - European Journal of …, 2018 - Wiley Online Library
The (regio)selective manipulation of hydroxyl groups in carbohydrates has been a long‐standing challenge in (bio)organic chemistry and continues to trigger the creative minds of many …
F Freeman, KU Do - Journal of Molecular Structure: THEOCHEM, 2002 - Elsevier
Ab initio molecular orbital theory with the 6-31G(d), 6-31G(d,p) and 6-31G+G(d) basis sets and the hybrid density functionals B3P86, B3LYP, and B3PW91 have been used to study the …
Number of citations: 53 www.sciencedirect.com
T Takamuku, A Nakamizo, M Tabata, K Yoshida… - Journal of molecular …, 2003 - Elsevier
Aqueous mixtures of cycloethers, 1,4-dioxane (pdio), 1,3-dioxane (mdio), and tetrahydrofuran (THF) have been investigated by using large-angle X-ray scattering (LAXS), small-angle …
Number of citations: 79 www.sciencedirect.com
DG Leaist, K MacEwan, A Stefan… - Journal of Chemical & …, 2000 - ACS Publications
Taylor dispersion and differential refractometry are used to measure mutual diffusion coefficients (D) for the binary mixtures 1,4-dioxane + water, 1,3-dioxolane + water, and …
Number of citations: 63 pubs.acs.org
BY Okamoto, RH Wood, JE Desnoyers… - Journal of Solution …, 1981 - Springer
The enthalpies of dilute aqueous solutions of tetrahydropyran, 1,3-dioxane, 1,4-dioxane, 1,2,5-trioxane, and an equimolal mixture of tetrahydropyran and 1,3,5-trioxane were measured …
Number of citations: 37 link.springer.com
O Kaumanns, H Mayr - The Journal of Organic Chemistry, 2008 - ACS Publications
Kinetics of the reactions of four benzylidene Meldrum's acids 1 with acceptor-substituted carbanions 2 were studied photometrically in DMSO at 20 C. The reactions follow second-order …
Number of citations: 84 pubs.acs.org
S Franchini, C Sorbi, P Linciano, G Carnevale… - European Journal of …, 2019 - Elsevier
A series of compounds generated by ring expansion/opening and molecular elongation/simplification of the 1,3-dioxolane scaffold were prepared and tested for binding affinity at 5-HT …
Number of citations: 19 www.sciencedirect.com
M Tang, HW Wang, YP Wu, JC Tsai… - Journal of Chemical & …, 2022 - ACS Publications
Gas hydrate research studies have received much attention in recent years. In addition to the availability of naturally existing methane hydrates as a new energy source, carbon dioxide …
Number of citations: 4 pubs.acs.org
J Quintana, L Vegué, J Martín-Alonso… - Environmental …, 2016 - ACS Publications
A study has been carried out to identify the origin of the odorous compounds at trace levels detected in surface waters and in Barcelona, s tap water (NE Spain) which caused consumer …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.